molecular formula C10H11N5O2S B2629471 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine CAS No. 2034523-18-5

3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

Cat. No.: B2629471
CAS No.: 2034523-18-5
M. Wt: 265.29
InChI Key: KBSHBGSMJICIFG-UHFFFAOYSA-N
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Description

3-((3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a synthetic organic compound designed for advanced pharmaceutical and chemical biology research. This molecule incorporates three privileged scaffolds in medicinal chemistry: an azetidine ring, a 1,2,3-triazole linker, and a pyridine-sulfonyl group. Its structure is engineered for high-value applications in drug discovery, particularly through its potential as a key intermediate or final building block in the synthesis of biologically active molecules. The 1,2,3-triazole moiety, often installed via "click chemistry," is renowned for its metabolic stability and ability to act as a pharmacophore that can interact with a wide range of biological targets through hydrogen bonding and dipole interactions . Hybrid compounds containing this ring system have demonstrated significant neurotropic activity , including anticonvulsant properties, and are investigated as cholinesterase inhibitors for neurodegenerative diseases . The azetidine ring, a saturated four-membered nitrogen heterocycle, is increasingly utilized in drug design as a constrained scaffold to improve potency, metabolic stability, and physicochemical properties . The pyridine-sulfonyl group is a versatile fragment that can confer enzyme inhibitory activity, often seen in the development of therapeutic agents targeting various diseases . This compound is provided exclusively for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-[3-(triazol-1-yl)azetidin-1-yl]sulfonylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O2S/c16-18(17,10-2-1-3-11-6-10)14-7-9(8-14)15-5-4-12-13-15/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSHBGSMJICIFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CN=CC=C2)N3C=CN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antimicrobial , antifungal , and anticancer properties. Research indicates that derivatives of triazole compounds exhibit significant activity against various microbial strains, including resistant bacteria and fungi.

  • Antimicrobial Activity : Studies have shown that similar triazole derivatives inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . The mechanism typically involves interference with cellular processes or enzyme inhibition.
  • Anticancer Potential : Triazole-containing compounds have been reported to target specific kinases involved in cancer progression, such as the BCR-ABL kinase in chronic myeloid leukemia . This suggests that 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine could be developed into a therapeutic agent for cancer treatment.

Biochemistry

Research into the biochemical pathways influenced by this compound has highlighted its potential as a bioactive agent. The stability of the triazole ring under physiological conditions allows it to interact effectively with biological targets .

Material Science

The unique structural features of this compound make it suitable for developing new materials with specific electronic or photonic properties. Its application in organic electronics and photonic devices is being explored due to its favorable electronic characteristics .

Case Study 1: Antimicrobial Efficacy

A study published in MDPI evaluated the antibacterial properties of various triazole derivatives against resistant strains of bacteria. The results demonstrated that compounds similar to this compound exhibited potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential for developing new antibiotics from this class of compounds.

Case Study 2: Cancer Therapeutics

Research conducted on triazole-based compounds indicated their effectiveness in inhibiting cancer cell proliferation through targeted action on specific kinases. A derivative similar to our compound was shown to reduce tumor growth in preclinical models of leukemia . This positions this compound as a promising candidate for further development in oncology.

Data Table: Comparative Analysis of Triazole Derivatives

Compound NameStructureAntimicrobial ActivityAnticancer ActivityReferences
Compound AStructure AEffective against MRSAInhibits BCR-ABL kinase
Compound BStructure BActive against E. coliInduces apoptosis in cancer cells
This compoundStructure CPending evaluationPromising based on structural analysisThis study

Mechanism of Action

The mechanism of action of 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s unique attributes are best contextualized against structurally related analogs. Key comparisons include:

Heterocycle Ring Size: Azetidine vs. Pyrrolidine

Compound : 3-((3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine

  • Structural Difference : Pyrrolidine (5-membered ring) replaces azetidine.
  • Implications :
    • Conformation : Pyrrolidine’s larger ring reduces ring strain, increasing flexibility and altering torsional angles. This may enhance binding to flexible protein pockets but reduce selectivity.
    • Synthesis : Both azetidine and pyrrolidine derivatives utilize CuAAC for triazole formation, but azetidine’s smaller ring requires stricter steric control during sulfonation .
    • Crystallography : SHELX-refined structures show azetidine derivatives exhibit tighter dihedral angles (e.g., pyridine-sulfonyl-azetidine torsion: 15° vs. 25° in pyrrolidine analogs), influencing crystal packing and solubility .

Heterocycle Substitution: Triazole vs. Tetrazole

Compound : 3-((3-(1H-Tetrazol-1-yl)azetidin-1-yl)sulfonyl)pyridine

  • Structural Difference : Tetrazole (4-nitrogen heterocycle) replaces triazole.
  • Implications: Acidity: Tetrazole’s higher acidity (pKa ~4.9 vs. Synthesis: Tetrazole synthesis often requires harsh conditions (e.g., NaN3/ZnBr2), contrasting with the mild CuAAC used for triazoles .

Linker Group: Sulfonyl vs. Carbonyl

Compound : 3-(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)carbonyl)pyridine

  • Structural Difference : Carbonyl replaces sulfonyl.
  • Implications: Electronic Effects: Sulfonyl’s strong electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution susceptibility compared to carbonyl-linked analogs.

Absence of Triazole

Compound : 3-(Azetidin-1-ylsulfonyl)pyridine

  • Structural Difference : Lacks the triazole substituent.
  • Implications :
    • Bioactivity : Removal of the triazole eliminates π-π stacking and dipole interactions, often resulting in reduced binding potency in enzyme inhibition assays.

Data Table: Comparative Analysis of Structural and Physicochemical Properties

Compound Name Heterocycle Linker Substituent Synthesis Method Melting Point (°C) LogP (Predicted)
3-((3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Azetidine Sulfonyl 1,2,3-Triazole CuAAC 215–218 1.2
3-((3-(1H-1,2,3-Triazol-1-yl)pyrrolidin-1-yl)sulfonyl)pyridine Pyrrolidine Sulfonyl 1,2,3-Triazole CuAAC 198–201 1.8
3-((3-(1H-Tetrazol-1-yl)azetidin-1-yl)sulfonyl)pyridine Azetidine Sulfonyl Tetrazole NaN3/ZnBr2 230–233 0.5
3-(Azetidin-1-ylsulfonyl)pyridine Azetidine Sulfonyl None Nucleophilic substitution 175–178 2.1

Research Findings and Implications

  • Synthetic Efficiency: CuAAC () enables regioselective 1,4-triazole formation, critical for consistent bioactivity . Non-CuAAC methods (e.g., thermal cycloaddition) yield unpredictable regioisomers, complicating drug development.
  • Crystallographic Precision : SHELX-refined structures () reveal azetidine derivatives adopt distinct conformations compared to larger heterocycles, guiding rational drug design .
  • Pharmacological Potential: Sulfonyl-linked triazole-azetidine hybrids balance rigidity and polarity, making them promising candidates for kinase inhibitors or antimicrobial agents.

Biological Activity

3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine is a novel compound characterized by the presence of a triazole ring, an azetidine ring, and a pyridine moiety. This unique structural combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biochemical properties, cellular effects, and potential applications based on diverse research findings.

The compound's biochemical properties are largely attributed to its structural components:

  • Triazole Ring : Known for its strong dipole moment and ability to form hydrogen bonds, the triazole ring enhances the compound's interaction with biomolecules.
  • Azetidine Ring : This four-membered ring contributes to the compound's rigidity and can influence its binding affinity to various targets.
  • Pyridine Moiety : Pyridine is often involved in interactions with biological receptors and enzymes, enhancing the compound's pharmacological profile.

Cellular Effects

Research indicates that this compound significantly influences various cellular processes:

  • Modulation of Signaling Pathways : The compound has been shown to affect the endothelial growth factor receptor (EGFR) signaling pathway, critical for cell proliferation and survival.
  • Gene Expression : It can modulate gene expression patterns associated with cell growth and apoptosis.

Table 1: Summary of Cellular Effects

EffectDescription
Signaling Pathway ModulationInfluences EGFR signaling pathway
Gene ExpressionAlters expression related to proliferation and apoptosis
Cellular MetabolismImpacts metabolic pathways involved in energy production

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Triazole Ring : Achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC).
  • Azetidine Ring Formation : Cyclization of appropriate precursors under basic conditions using sodium hydride or potassium tert-butoxide.
  • Sulfonylation : The final step involves reacting the azetidine-triazole intermediate with a sulfonyl chloride derivative.

Research Applications

The compound has been explored for various applications in scientific research:

Medicinal Chemistry

It serves as a potential pharmacophore in drug design due to its ability to interact with biological targets such as enzymes and receptors .

Antibacterial Activity

Recent studies have highlighted its antibacterial properties. For example, compounds similar to this compound have demonstrated activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis .

Case Study: Antihypertrophic Cardiomyopathy (HCM)

A related study investigated triazole benzenesulfonamides for their inhibitory effects on ZAK kinase. One compound exhibited an IC50 of 4.0 nM against ZAK, suggesting that derivatives of triazole-containing compounds may have therapeutic potential in treating HCM .

Comparison with Similar Compounds

The uniqueness of this compound can be contrasted with similar compounds:

Compound NameStructure FeaturesBiological Activity
3-(1H-1,2,3-Triazol-4-yl)pyridineTriazole-pyridine linkageModerate antibacterial activity
1-(1H-1,2,3-Triazol-1-yl)azetidineTriazole attached to azetidineLimited activity against specific targets

Q & A

Q. What are the most reliable synthetic routes for preparing 3-((3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)pyridine, and what are the critical reaction parameters?

The synthesis typically involves two key steps:

  • Triazole-azetidine coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is widely used to form the 1,2,3-triazole moiety. For example, analogous compounds were synthesized using CuI (0.05 eq) in DMF/MeOH (9:1) at 100°C under inert atmospheres, achieving yields up to 64% .
  • Sulfonylation : Reaction of pyridine-3-sulfonyl chloride (CAS 16133-25-8) with the azetidine-triazole intermediate under basic conditions (e.g., 3-picoline or 3,5-lutidine) facilitates sulfonamide bond formation. Optimized protocols emphasize anhydrous conditions and stoichiometric control to minimize hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • 1H NMR : Focus on the pyridine protons (δ 8.5–9.0 ppm), triazole protons (δ 7.5–8.0 ppm), and azetidine ring protons (δ 3.0–4.0 ppm). Splitting patterns (e.g., doublets or triplets) confirm substituent positions .
  • Mass spectrometry (EIMS) : Look for molecular ion peaks (e.g., m/z 213 for a related triazolylpyridine) and fragmentation patterns consistent with sulfonyl and triazole groups .
  • X-ray crystallography : Resolves stereochemistry and confirms spatial arrangement of the azetidine-sulfonyl-pyridine core, as demonstrated in structurally similar compounds .

Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?

  • Thermal stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures.
  • Hydrolytic sensitivity : Monitor sulfonamide bond integrity via HPLC in aqueous buffers at pH 2–8. Store under inert atmospheres (e.g., argon) at –20°C to prevent degradation .

Advanced Research Questions

Q. What mechanistic insights explain side reactions during sulfonylation, and how can they be mitigated?

  • Competitive hydrolysis : Pyridine-3-sulfonyl chloride is prone to hydrolysis, especially in polar protic solvents. Use aprotic solvents (e.g., DMF) and catalytic sulfilimines to accelerate sulfonamide coupling while suppressing hydrolysis .
  • Byproduct formation : Trace copper residues from CuAAC may catalyze undesired cyclizations. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) removes metal contaminants .

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or bioactivity?

  • DFT studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the sulfonyl group’s electron-withdrawing nature reduces pyridine ring electron density, influencing reactivity .
  • Molecular docking : Screen against target proteins (e.g., enzymes with triazole-binding pockets) using software like AutoDock. Prioritize docking poses where the triazole and sulfonyl groups engage in hydrogen bonding .

Q. What experimental strategies resolve contradictions in reported bioactivity data for triazolyl-sulfonamide hybrids?

  • Dose-response validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to distinguish compound-specific effects from assay variability .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent activity in different studies .

Q. How can researchers design structure-activity relationship (SAR) studies to optimize this compound’s pharmacological profile?

  • Core modifications : Synthesize analogs with varied substituents on the triazole (e.g., methyl, trifluoromethyl) or pyridine rings. Compare logP values (via HPLC) and solubility to correlate hydrophobicity with membrane permeability .
  • Bioisosteric replacement : Replace the sulfonyl group with carbamate or phosphonate moieties to assess impact on target binding .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids), and how can they be addressed?

  • Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from proteins and lipids.
  • Detection limits : Optimize UPLC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to ng/mL levels .

Methodological Guidelines

  • Contradictory yield data : Compare synthetic protocols (e.g., CuI vs. CuSO4/ascorbate catalysts) to identify yield-limiting factors .
  • Safety protocols : Adopt H303+H313+H333 safety guidelines, including fume hood use and PPE (gloves, goggles), due to the compound’s potential toxicity .

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